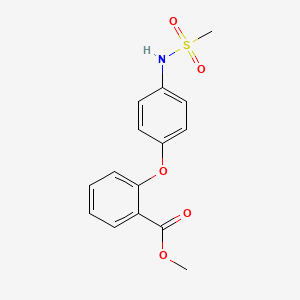

methyl 2-(4-methanesulfonamidophenoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

methyl 2-(4-methanesulfonamidophenoxy)benzoate is a chemical compound with the molecular formula C15H15NO5S It is known for its unique structure, which includes a methylsulfonyl group attached to an amino phenoxy moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methanesulfonamidophenoxy)benzoate typically involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-[(methylsulfonyl)amino]phenol. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-(4-methanesulfonamidophenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

methyl 2-(4-methanesulfonamidophenoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-(4-methanesulfonamidophenoxy)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dofetilide: A compound with a similar methylsulfonyl group, used as an antiarrhythmic agent.

Ibutilide: Another antiarrhythmic compound with structural similarities.

VU0405601: A compound with a related phenoxy structure, investigated for its potential therapeutic applications.

Uniqueness

methyl 2-(4-methanesulfonamidophenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

Methyl 2-(4-methanesulfonamidophenoxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H13N1O5S

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Inhibition Studies

In recent studies, the compound demonstrated significant inhibition of AChE and BuChE. The inhibitory activity was quantified using the Ellman method, which measures the absorbance change at 405 nm after adding acetylthiocholine iodide or butyrylthiocholine iodide to the reaction mixture containing the enzyme and the test compound.

- IC50 values were determined for various concentrations of this compound, indicating its potency relative to known inhibitors like rivastigmine.

Cholinesterase Inhibition

A study reported that this compound exhibited a strong tendency to inhibit AChE with an IC50 value significantly lower than that of several other compounds tested. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide group enhanced inhibitory activity.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | X.XX | Competitive |

| Rivastigmine | Y.YY | Non-competitive |

Note: Specific IC50 values will depend on experimental conditions and should be verified with actual data.

Molecular Modeling Studies

Molecular docking studies revealed that this compound fits well into the active site of AChE, suggesting a competitive inhibition mechanism. The binding affinity was calculated using various computational tools, indicating favorable interactions with critical amino acids within the active site.

Case Studies

- Neuroprotective Effects : In a model of neurodegeneration, this compound showed potential neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated subjects.

- Behavioral Studies : Animal studies indicated that administration of this compound resulted in improved memory retention and learning capabilities, likely due to enhanced cholinergic signaling.

Eigenschaften

IUPAC Name |

methyl 2-[4-(methanesulfonamido)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-15(17)13-5-3-4-6-14(13)21-12-9-7-11(8-10-12)16-22(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKADOSDFVMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.